molecular formula C14H28ClN3O10 B13391664 Ksg (hydrochloride)

Ksg (hydrochloride)

Cat. No.: B13391664
M. Wt: 433.84 g/mol
InChI Key: URDOPMVCASNBEZ-UHFFFAOYSA-N
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Description

Kasugamycin hydrochloride, commonly referred to as Ksg (hydrochloride), is an aminoglycoside antibiotic originally isolated from the bacterium Streptomyces kasugaensis. It is known for its ability to inhibit protein synthesis by targeting the ribosome, making it effective against various bacterial pathogens. Kasugamycin hydrochloride is used in both agricultural and medical settings to combat microbial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kasugamycin hydrochloride is synthesized through a series of chemical reactions starting from the natural product kasugamycin. The synthesis involves the following steps:

    Isolation of Kasugamycin: Kasugamycin is isolated from the fermentation broth of .

    Hydrochloride Formation: The isolated kasugamycin is then reacted with hydrochloric acid to form kasugamycin hydrochloride.

Industrial Production Methods

Industrial production of kasugamycin hydrochloride involves large-scale fermentation of Streptomyces kasugaensis followed by downstream processing to isolate and purify the antibiotic. The fermentation process is optimized to maximize yield, and the purification steps include filtration, precipitation, and crystallization .

Mechanism of Action

Kasugamycin hydrochloride exerts its effects by binding to the 30S subunit of the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. This binding disrupts the interaction between the ribosome and messenger RNA, preventing the formation of functional proteins. The primary molecular target is the 16S ribosomal RNA within the 30S subunit .

Properties

Molecular Formula

C14H28ClN3O10

Molecular Weight

433.84 g/mol

IUPAC Name

2-amino-2-[5-amino-2-methyl-6-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]iminoacetic acid;hydrate;hydrochloride

InChI

InChI=1S/C14H25N3O9.ClH.H2O/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H;1H2

InChI Key

URDOPMVCASNBEZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.O.Cl

Origin of Product

United States

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